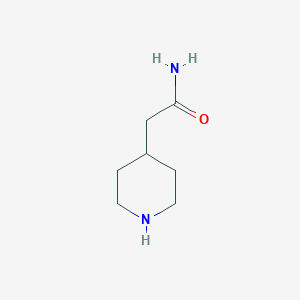

2-(Piperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-piperidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVSHHSCDXUYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622227 | |

| Record name | 2-(Piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184044-10-8 | |

| Record name | 4-Piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184044-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Piperidin-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the core chemical entity, 2-(piperidin-4-yl)acetamide. This compound serves as a crucial building block in the development of various pharmaceutically active molecules. This document outlines a detailed synthetic protocol, starting from commercially available reagents, and provides a summary of its key physical and spectroscopic properties.

Introduction

2-(Piperidin-4-yl)acetamide is a versatile bifunctional molecule featuring a secondary amine within a piperidine ring and a primary amide. This unique combination of functional groups makes it an attractive scaffold for medicinal chemists. The piperidine moiety can be functionalized to modulate pharmacokinetic properties and target engagement, while the acetamide group can participate in hydrogen bonding interactions with biological targets. Derivatives of 2-(piperidin-4-yl)acetamide have been explored for a range of therapeutic applications.

Synthesis of 2-(Piperidin-4-yl)acetamide

The synthesis of 2-(piperidin-4-yl)acetamide is most effectively achieved through a two-step process involving the formation of a protected intermediate, N-Boc-2-(piperidin-4-yl)acetamide, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group. This strategy ensures selective reaction at the carboxyl group of the piperidine-4-acetic acid derivative without interference from the piperidine nitrogen.

Logical Workflow for the Synthesis

Caption: Synthetic workflow for 2-(piperidin-4-yl)acetamide hydrochloride.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate (N-Boc-2-(piperidin-4-yl)acetamide)

This step involves the amidation of N-Boc-piperidine-4-acetic acid via a mixed anhydride intermediate.

-

Materials:

-

N-Boc-piperidine-4-acetic acid

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Aqueous ammonia (28-30%)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve N-Boc-piperidine-4-acetic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (1.1 eq) dropwise, maintaining the temperature below -10 °C.

-

Slowly add isobutyl chloroformate (1.1 eq) to the reaction mixture, ensuring the temperature remains below -10 °C.

-

Stir the resulting mixture at -15 °C for 30 minutes to form the mixed anhydride.

-

In a separate flask, cool an excess of aqueous ammonia to -10 °C.

-

Slowly add the mixed anhydride solution to the cold aqueous ammonia with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(piperidin-4-yl)acetamide. The product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of 2-(Piperidin-4-yl)acetamide Hydrochloride

This step involves the deprotection of the N-Boc group under acidic conditions.

-

Materials:

-

tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate

-

4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or Ethyl Acetate

-

Diethyl ether

-

-

Procedure:

-

Dissolve the crude N-Boc-2-(piperidin-4-yl)acetamide from Step 1 in a minimal amount of DCM or ethyl acetate.

-

Add an excess of 4 M HCl in 1,4-dioxane to the solution.[1]

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 2-(piperidin-4-yl)acetamide hydrochloride as a white or off-white solid.

-

Characterization of 2-(Piperidin-4-yl)acetamide

The successful synthesis of 2-(piperidin-4-yl)acetamide is confirmed through various analytical techniques, including physical property measurements and spectroscopic analysis. The data presented below is for the free base form of the molecule.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂O | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | White to off-white solid | (Predicted) |

| Melting Point | Not available | |

| Solubility | Soluble in water and polar organic solvents | (Predicted) |

| pKa | Not available | |

| LogP | -0.6 | [2] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-(piperidin-4-yl)acetamide. Note that exact peak positions and splitting patterns may vary slightly depending on the solvent and instrument used.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 (br s) | Singlet | 1H | -CONH₂ |

| ~6.8 (br s) | Singlet | 1H | -CONH₂ |

| ~3.0-3.2 | Multiplet | 2H | H-2e, H-6e (Piperidine) |

| ~2.5-2.7 | Multiplet | 2H | H-2a, H-6a (Piperidine) |

| ~2.05 | Doublet | 2H | -CH₂-CONH₂ |

| ~1.7-1.9 | Multiplet | 1H | H-4 (Piperidine) |

| ~1.6-1.7 | Multiplet | 2H | H-3e, H-5e (Piperidine) |

| ~1.2-1.4 | Multiplet | 2H | H-3a, H-5a (Piperidine) |

| ~1.5 (br s) | Singlet | 1H | -NH (Piperidine) |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~175.0 | C=O (Amide) |

| ~45.0 | C-2, C-6 (Piperidine) |

| ~43.0 | -CH₂-CONH₂ |

| ~35.0 | C-4 (Piperidine) |

| ~32.0 | C-3, C-5 (Piperidine) |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3180 | Strong, Broad | N-H stretch (Amide) |

| ~3280 | Medium, Broad | N-H stretch (Piperidine) |

| ~2920, ~2850 | Strong | C-H stretch (Aliphatic) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1620 | Medium | N-H bend (Amide II) |

| ~1420 | Medium | C-H bend |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 143.1 | [M+H]⁺ |

| 126.1 | [M+H - NH₃]⁺ |

| 98.1 | [Piperidine ring fragment]⁺ |

| 84.1 | [Piperidine ring fragment - CH₂]⁺ |

Conclusion

This technical guide provides a detailed and practical approach to the synthesis and characterization of 2-(piperidin-4-yl)acetamide. The outlined two-step synthetic route, utilizing a Boc-protection strategy, offers a reliable method for obtaining this valuable chemical intermediate. The provided physical and spectroscopic data serve as a benchmark for researchers to confirm the identity and purity of their synthesized material. This foundational knowledge is essential for professionals engaged in the design and development of novel therapeutics based on the 2-(piperidin-4-yl)acetamide scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery. As a derivative of piperidine, a common scaffold in many pharmaceuticals, understanding its fundamental physicochemical properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(Piperidin-4-yl)acetamide, details relevant experimental methodologies for their determination, and presents a logical workflow for property assessment.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(Piperidin-4-yl)acetamide. It is important to note that while some data is derived from computational models, these values provide valuable estimates in the absence of experimentally determined figures.

| Property | Value | Source |

| IUPAC Name | 2-(piperidin-4-yl)acetamide | PubChem[1] |

| CAS Number | 184044-10-8 | PubChem[1] |

| Molecular Formula | C₇H₁₄N₂O | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| pKa (predicted) | Value not available | |

| logP (computed) | -0.6 | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Not available, expected to be soluble |

Experimental Protocols

The determination of accurate physicochemical data relies on robust experimental protocols. The following sections detail standard methodologies applicable to a compound such as 2-(Piperidin-4-yl)acetamide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For a compound with a basic piperidine nitrogen, potentiometric titration is a suitable method.[2][3]

Principle: This method involves the gradual titration of an acidic solution of the compound with a standardized basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-(Piperidin-4-yl)acetamide in a known volume of deionized water or a suitable co-solvent if necessary. An ionic strength adjuster, such as 0.1 M potassium chloride, should be added.[3]

-

Acidification: Acidify the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to ensure the complete protonation of the piperidine nitrogen.

-

Titration: Titrate the acidified sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the point where half of the compound has been neutralized.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a traditional and reliable technique for its determination.[4][5]

Principle: This method involves partitioning the solute between two immiscible liquid phases, typically n-octanol and water, and then measuring the concentration of the solute in each phase at equilibrium.

Protocol:

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) by shaking them together and allowing the phases to separate.[6]

-

Sample Preparation: Prepare a stock solution of 2-(Piperidin-4-yl)acetamide in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a container.

-

Equilibration: Shake the container for a sufficient period to allow for the partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution and absorption. A simple and direct method for its determination is as follows.

Principle: This method involves creating a saturated solution of the compound in water and then quantifying the concentration of the dissolved compound.

Protocol:

-

Sample Preparation: Add an excess amount of 2-(Piperidin-4-yl)acetamide to a known volume of water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy. The resulting concentration represents the aqueous solubility of the compound.

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel compound like 2-(Piperidin-4-yl)acetamide.

Caption: A logical workflow for determining the physicochemical properties of a new chemical entity.

Biological Context and Signaling Pathways

While specific signaling pathway involvement for the parent compound 2-(Piperidin-4-yl)acetamide is not extensively documented, various derivatives have been investigated for their biological activities. For instance, certain 2-(piperidin-4-yl)acetamide derivatives have been explored as potent inhibitors of soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes.[7] Others have been studied as antagonists for the melanin-concentrating hormone receptor 1 (MCH R1) and for their potential hERG channel blocking activity, which are relevant in the contexts of obesity and cardiotoxicity, respectively.[8][9] The core 2-(piperidin-4-yl)acetamide scaffold serves as a versatile starting point for the development of modulators of these and other biological targets. Further research is required to elucidate the specific biological roles and signaling pathways associated with the parent compound.

References

- 1. 2-(Piperidin-4-yl)acetamide | C7H14N2O | CID 22064934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. acdlabs.com [acdlabs.com]

- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. agilent.com [agilent.com]

- 7. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into the Mechanism of Action of 2-(Piperidin-4-yl)acetamide Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)acetamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundational structure for a diverse array of potent and selective therapeutic agents. While the unsubstituted parent molecule exhibits minimal intrinsic biological activity, its strategic modification has yielded compounds that modulate a wide range of critical biological targets. This technical guide explores the multifaceted mechanism of action of key classes of 2-(piperidin-4-yl)acetamide derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Soluble Epoxide Hydrolase (sEH) Inhibition: A Novel Anti-Inflammatory Strategy

Derivatives of 2-(piperidin-4-yl)acetamide have emerged as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds stabilize EET levels, thereby potentiating their beneficial anti-inflammatory, analgesic, and vasodilatory effects.[1][2]

Quantitative Data: sEH Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of representative 2-(piperidin-4-yl)acetamide-based sEH inhibitors against human and murine sEH.[1]

| Compound ID | Modification | Target | IC50 (nM) |

| Compound 1 (Urea Analog) | Benzohomoadamantane-urea | Human sEH | 3.1 |

| Murine sEH | 6.0 | ||

| Compound 6a (Amide Analog) | N-acetyl | Human sEH | 1.1 |

| Murine sEH | 2.5 | ||

| Compound 6b (Amide Analog) | N-isopropylsulfonyl | Human sEH | 0.5 |

| Murine sEH | 1.1 | ||

| TPPU (Reference Inhibitor) | N/A | Human sEH | 1.2 |

| Murine sEH | 3.0 |

Experimental Protocol: Fluorometric sEH Inhibition Assay

This protocol outlines a common method for determining the IC50 values of sEH inhibitors.[1][3][4][5]

Objective: To measure the concentration-dependent inhibition of recombinant human sEH by test compounds.

Materials:

-

Recombinant human sEH enzyme

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)

-

Fluorogenic substrate: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

Test compounds and a reference inhibitor (e.g., TPPU) dissolved in DMSO.

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 330-362 nm, Emission: 460-465 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO. A typical starting concentration is 1 mM. Further dilute these stock solutions in sEH Assay Buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.

-

Assay Setup: In a 96-well plate, add 10 µL of the diluted test compound or vehicle (for control wells).

-

Enzyme Addition: Add 170 µL of pre-warmed sEH Assay Buffer containing the recombinant human sEH to each well.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of the fluorogenic substrate solution (pre-warmed to 37°C) to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 15-30 minutes, with readings taken every 30-60 seconds.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway: sEH-Mediated Eicosanoid Metabolism

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism: Targeting Obesity and Mood Disorders

The 2-(piperidin-4-yl)acetamide scaffold has been extensively optimized to produce potent and selective antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[6][7] MCH-R1 is a G-protein coupled receptor (GPCR) primarily expressed in the brain that plays a key role in regulating appetite, energy homeostasis, and mood. Antagonism of this receptor is a promising therapeutic strategy for the treatment of obesity and anxiety/depression.

Quantitative Data: MCH-R1 Antagonist Affinity

The following table presents the binding affinities of representative 2-(piperidin-4-yl)acetamide derivatives for the human MCH-R1. A significant challenge in this class is overcoming off-target activity at the hERG potassium channel, which can lead to cardiotoxicity.[6][7]

| Compound ID | Key Substituents | MCH-R1 Ki (nM) | hERG IC50 (µM) |

| Compound A | Phenyl-amide | 1.2 | 0.3 |

| Compound B | Biphenyl-amide | 0.8 | 0.5 |

| Compound C | Naphthyl-amide | 2.5 | >10 |

| Compound D | Phenyl-urea | 5.0 | >30 |

Experimental Protocol: MCH-R1 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of test compounds for MCH-R1.[8][9]

Objective: To determine the affinity of unlabeled test compounds for the human MCH-R1 by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human MCH-R1.

-

Radioligand: [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH.

-

Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).

-

Test compounds dissolved in DMSO.

-

96-well GF/C filter plates (pre-treated with 0.5% polyethyleneimine).

-

Scintillation cocktail (e.g., MicroScint-20).

-

TopCount or similar microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293-hMCHR1 cells in ice-cold lysis buffer and isolate membranes via differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of Assay Buffer.

-

25 µL of test compound at various concentrations (or vehicle for total binding, or unlabeled MCH for non-specific binding).

-

50 µL of radioligand (at a final concentration near its Kd, e.g., 0.1 nM).

-

100 µL of diluted cell membrane preparation (e.g., 5-10 µg protein/well).

-

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the pre-treated GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., PBS with 0.01% Triton X-100).

-

Radioactivity Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway: MCH-R1 Antagonism

NLRP3 Inflammasome Inhibition: A Modern Anti-Inflammatory Approach

More recently, the 2-(piperidin-4-yl)acetamide scaffold has been utilized to develop inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or pathogens, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death called pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases.

Quantitative Data: NLRP3 Inflammasome Inhibitory Activity

The following table shows the potency of a representative 2-(piperidin-4-yl)acetamide derivative in inhibiting IL-1β release from macrophages.

| Compound ID | Cell Type | Stimulus | IL-1β Release IC50 (µM) |

| YQ128 | J774A.1 Macrophages | LPS/ATP | 0.30 |

| Mouse Peritoneal Macrophages | LPS/ATP | 1.59 | |

| MCC950 (Reference) | Mouse Peritoneal Macrophages | LPS/ATP | 0.04 |

Data adapted from related sulfonamide analogs to illustrate the potential of the broader class.[10]

Experimental Protocol: IL-1β Release Assay in Macrophages

This protocol details the measurement of a compound's ability to inhibit NLRP3-dependent IL-1β secretion from stimulated macrophages.

Objective: To quantify the inhibitory effect of test compounds on the release of IL-1β from LPS and ATP-stimulated macrophages.

Materials:

-

J774A.1 or primary bone marrow-derived macrophages.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS).

-

Adenosine triphosphate (ATP).

-

Test compounds dissolved in DMSO.

-

Human or mouse IL-1β ELISA kit.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Replace the medium with fresh medium containing a low concentration of LPS (e.g., 100 ng/mL) to prime the cells, inducing the expression of pro-IL-1β and NLRP3. Incubate for 3-4 hours.

-

Compound Treatment: Remove the LPS-containing medium and replace it with fresh, serum-free medium containing the desired concentrations of the test compound or vehicle. Incubate for 30-60 minutes.

-

Activation (Signal 2): Add ATP to the wells (final concentration e.g., 5 mM) to activate the NLRP3 inflammasome. Incubate for an additional 45-60 minutes.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the IL-1β concentrations to the vehicle-treated, LPS/ATP-stimulated control wells.

-

Plot the percent inhibition of IL-1β release versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition

Conclusion

The 2-(piperidin-4-yl)acetamide scaffold represents a remarkable example of structural versatility in drug discovery. Through targeted chemical modifications, this core structure has been successfully adapted to create highly potent and selective modulators of diverse biological targets, including enzymes like sEH, GPCRs like MCH-R1, and complex intracellular machinery like the NLRP3 inflammasome. The mechanisms of action are distinct for each class of derivative, ranging from competitive inhibition of enzymatic activity and receptor antagonism to the disruption of protein-protein interactions required for inflammasome assembly. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental frameworks, to aid researchers in the continued exploration and development of novel therapeutics based on this privileged chemical scaffold.

References

- 1. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of 2-(Piperidin-4-yl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of derivatives based on the 2-(piperidin-4-yl)acetamide scaffold. This core structure is a versatile starting point for the development of potent and selective modulators of various biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support further research and development in this area.

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of 2-(piperidin-4-yl)acetamide have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH can potentiate the beneficial effects of EETs, making it a promising therapeutic strategy for inflammatory conditions.

Quantitative Data: sEH Inhibition

| Compound ID | Modification | Target | IC50 (nM) | Reference |

| 6a | N-acetylated benzohomoadamantane-based amide | Murine sEH | 0.4 | [1][2] |

| 6a | N-acetylated benzohomoadamantane-based amide | Human sEH | 34.5 | [1][2] |

Experimental Protocol: sEH Inhibition Assay

The inhibitory potency against human and murine sEH is determined using a sensitive fluorescent-based assay.[1]

-

Enzyme and Substrate Preparation: Recombinant human and mouse sEH are expressed using a baculovirus system.[1] A non-fluorescent substrate, such as (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is used.[3]

-

Assay Procedure:

-

Test compounds are prepared in a suitable solvent, typically DMSO.

-

The enzyme is pre-incubated with the test compound in an assay buffer at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorescent substrate.

-

The hydrolysis of the substrate by sEH leads to the formation of a fluorescent product.

-

The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively.[4]

-

-

Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response curve of the inhibitor to a suitable model.

Anti-inflammatory Activity

Certain 2-(piperidin-4-yl)acetamide derivatives, particularly those incorporating a benzimidazole moiety, have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Modification | Assay | IC50 (µM) | Reference |

| 6e | 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | NO Production Inhibition | 0.86 | [5][6] |

| 6e | 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | TNF-α Production Inhibition | 1.87 | [5][6] |

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

-

Cell Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds.

-

Nitric Oxide (NO) Measurement: After a 24-hour incubation period, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[7] The absorbance is read at 540 nm.[8]

-

TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[9]

-

Data Analysis: The IC50 values for the inhibition of NO and TNF-α production are calculated from the dose-response curves.

Signaling Pathway: LPS-induced Inflammatory Response

Lipopolysaccharide activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and TNF-α. Some 2-(piperidin-4-yl)acetamide derivatives have been shown to inhibit this pathway by restoring the phosphorylation level of IκBα and reducing the expression of p65 NF-κB.[6]

Carbonic Anhydrase (CA) Inhibition

Derivatives of 2-(piperidin-4-yl)acetamide have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated isoforms hCA IX and XII.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound ID | Modification | Target | Ki (nM) | Reference |

| 7h | Piperidine-linked benzenesulfonamide (4-fluoro) | hCA IX | 1.2 | [10] |

| 7b | Piperidine-linked benzenesulfonamide (4-hydroxy) | hCA XII | 4.3 | [10] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The assay for CA inhibition is based on the enzyme's esterase activity, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[11]

-

Reagent Preparation:

-

A stock solution of the CA enzyme is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

A stock solution of the substrate, p-NPA, is prepared in an organic solvent like acetonitrile or DMSO.[11]

-

Test compounds and a known CA inhibitor (e.g., acetazolamide) are dissolved in DMSO.

-

-

Assay Procedure:

-

The assay is performed in a 96-well microplate.

-

The CA enzyme is pre-incubated with the test compounds for a defined period to allow for binding.

-

The reaction is initiated by adding the substrate solution.

-

The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400-405 nm in kinetic mode.[11]

-

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value, which is determined from the dose-response curve.

MCH R1 Antagonism and hERG Inhibition

The 2-(piperidin-4-yl)acetamide scaffold has been explored for the development of melanin-concentrating hormone receptor 1 (MCH R1) antagonists, which are of interest for the treatment of obesity. However, a key challenge in the development of these compounds is their potential off-target activity on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.

Quantitative Data: MCH R1 Antagonism and hERG Inhibition

A study on 2-piperidin-4-yl-acetamide derivatives highlighted the challenge of balancing MCH R1 antagonism with hERG inhibition.[12] While specific Ki and IC50 values for a range of these derivatives are detailed within specialized literature, the focus of many studies has been on structural modifications to reduce hERG liability while maintaining MCH R1 potency.[12][13][14][15]

Experimental Protocols

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human MCH-1 receptor.

-

Binding Assay:

-

The assay is conducted in a 96-well plate.

-

Membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled MCH R1 antagonist.

-

-

Filtration and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined from the competition binding curve and converted to a Ki value using the Cheng-Prusoff equation.

-

Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

-

Electrophysiology: The whole-cell patch-clamp technique is employed using an automated system (e.g., QPatch).[16][17]

-

Voltage Protocol: A specific voltage protocol is applied to elicit the hERG tail current. This typically involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing pulse to measure the tail current.[18]

-

Compound Application: Test compounds are applied sequentially at increasing concentrations.

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and the IC50 value is determined from the concentration-response curve.

Other In Vitro Activities

The versatile 2-(piperidin-4-yl)acetamide scaffold has also been investigated for other biological activities, including:

-

T-type Ca2+ Channel Blockade: Derivatives have been synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels, with potential applications as antihypertensive agents.

-

Antimycotic Activity: Hybrid molecules incorporating the 2-(piperidin-4-yl)acetamide structure have shown antimycotic effects against various yeast and mold species.

-

Cholinesterase Inhibition: Certain derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is a therapeutic strategy for Alzheimer's disease.

Detailed quantitative data and specific protocols for these activities are found within specialized literature and are dependent on the specific structural modifications of the 2-(piperidin-4-yl)acetamide core.

This guide provides a foundational understanding of the diverse in vitro activities associated with 2-(piperidin-4-yl)acetamide derivatives. The provided data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

References

- 1. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Target Identification and Validation for 2-(Piperidin-4-yl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies for identifying and validating the biological targets of compounds centered around the 2-(piperidin-4-yl)acetamide core structure. This scaffold is a versatile starting point for developing therapeutics across multiple target classes, each demanding a tailored approach for elucidation of its mechanism of action.

Introduction to Target Identification

Target identification is a critical phase in drug discovery, aiming to pinpoint the molecular entity (e.g., protein, nucleic acid) with which a small molecule interacts to produce a therapeutic effect. For a given 2-(piperidin-4-yl)acetamide derivative, which may emerge from phenotypic screening, its specific biological target is often unknown. The process of uncovering this is known as target deconvolution. The primary strategies for target identification can be broadly categorized as follows:

-

Reverse Pharmacology (Target-Based Discovery): This approach begins with a hypothesis that modulating a specific protein target, known to be involved in a disease, will have a therapeutic benefit. Libraries of compounds, including 2-(piperidin-4-yl)acetamide derivatives, are then screened against this purified target to identify high-affinity binders.[1]

-

Phenotypic Screening and Target Deconvolution: In this method, compounds are tested for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the target. Once an active compound is identified, subsequent experiments are conducted to determine its molecular target(s).[2] Common techniques for target deconvolution include:

-

Affinity Chromatography-Mass Spectrometry: The 2-(piperidin-4-yl)acetamide derivative is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry.

-

Genetic Approaches: Methods like RNA interference (RNAi) or CRISPR-Cas9 screens can be used to identify genes whose knockdown or knockout mimics or blocks the effect of the compound, thereby pointing to the likely target or pathway.

-

Known and Potential Targets of 2-(Piperidin-4-yl)acetamide Derivatives

The 2-(piperidin-4-yl)acetamide scaffold has been successfully modified to target a diverse range of proteins, highlighting its utility in medicinal chemistry. The primary target classes identified to date are detailed below.

Soluble Epoxide Hydrolase (sEH)

Derivatives of 2-(piperidin-4-yl)acetamide have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[3] Inhibition of sEH stabilizes EETs, making this a promising strategy for treating inflammatory conditions.[3]

Melanin-Concentrating Hormone Receptor 1 (MCH-R1)

The 2-piperidin-4-yl-acetamide framework has been optimized to create antagonists of the MCH-R1 receptor. This G-protein coupled receptor is involved in the regulation of energy balance, and its antagonism is a potential therapeutic approach for obesity.[4]

T-Type Calcium Channels

Certain 2-(1-alkylpiperidin-4-yl)-N-acetamide derivatives have been identified as blockers of T-type Ca2+ channels.[5] These channels are implicated in cardiovascular functions, and their modulation presents a therapeutic avenue for hypertension.[5][6]

Mu-Opioid Receptor

The 2-(piperidin-4-yl)acetamide core is a key structural feature in several potent synthetic opioids, such as fentanyl and its analogs. These compounds act as agonists at the mu-opioid receptor, producing strong analgesic effects.

NF-κB Signaling Pathway (Anti-Inflammatory)

Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[4][7] Mechanistic studies suggest that these effects are mediated through the modulation of the NF-κB signaling pathway.[4]

hERG Potassium Channel (Off-Target Liability)

A significant challenge in the development of 2-(piperidin-4-yl)acetamide-based compounds, particularly MCH-R1 antagonists, is their frequent off-target inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[3][8] Blockade of this channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[5] Therefore, early assessment of hERG liability is crucial.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 2-(piperidin-4-yl)acetamide derivatives against their respective targets.

| Target | Compound Class | Compound Example | Activity (IC50/Ki) | Reference |

| Soluble Epoxide Hydrolase (sEH) | Benzohomoadamantane-based amides | Compound 5a | IC50 = 3.1 nM (human sEH) | [9] |

| MCH-R1 | Piperidin-4-yl-acetamide derivatives | - | - | [3][8] |

| T-Type Ca2+ Channel | 2-(1-alkylpiperidin-4-yl)-N-acetamide | - | - | [5] |

| Mu-Opioid Receptor | Fentanyl Analogs | Fentanyl | Ki ≈ 0.3 ± 0.08 nM | [10] |

| NF-κB Pathway (NO production) | 2-(piperidin-4-yl)-1H-benzo[d]imidazole | Compound 6e | IC50 = 0.86 µM | [4][7] |

| NF-κB Pathway (TNF-α production) | 2-(piperidin-4-yl)-1H-benzo[d]imidazole | Compound 6e | IC50 = 1.87 µM | [4][7] |

| hERG Channel | MCH-R1 Antagonist Derivatives | - | - | [3][8] |

Experimental Protocols for Target Validation

Once a putative target is identified, it must be validated to confirm that its modulation by the compound is responsible for the observed biological effect.

General Target Validation Workflow

Caption: General workflow for target identification and validation.

Detailed Methodologies

A fluorescence-based assay is commonly used to screen for sEH inhibitors.

-

Principle: The assay uses a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, rearranges to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde.

-

Protocol:

-

Prepare a solution of recombinant human sEH in buffer.

-

In a 96-well plate, add the test compound (2-(piperidin-4-yl)acetamide derivative) at various concentrations.

-

Add the sEH enzyme solution to each well and incubate briefly.

-

Initiate the reaction by adding the PHOME substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for the mu-opioid receptor.

-

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-DAMGO) from the mu-opioid receptor in a membrane preparation.

-

Protocol:

-

Prepare cell membranes from a cell line expressing the human mu-opioid receptor.

-

In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand [³H]-DAMGO, and varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-cell patch-clamp electrophysiology is used to directly measure the effect of a compound on ion channel function.

-

Principle: This technique allows for the measurement of ionic currents flowing through the channels in the membrane of a single cell. The cell membrane potential is clamped at a specific voltage, and the resulting current is recorded in the presence and absence of the test compound.

-

Protocol:

-

Culture a cell line stably expressing the target ion channel (e.g., Cav3.2 for T-type Ca2+ channels or KCNH2 for hERG channels).

-

A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance seal.

-

The cell membrane under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

A specific voltage protocol is applied to the cell to elicit channel opening, and the resulting ionic current is recorded. For hERG, a specific voltage step protocol is used to elicit a characteristic tail current.[2]

-

The cell is perfused with an extracellular solution containing the vehicle control, and baseline currents are recorded.

-

The cell is then perfused with solutions containing increasing concentrations of the test compound, and the effect on the current is recorded.

-

The percentage of current inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to the Hill equation.

-

Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65 and IKKβ, to determine if a compound inhibits pathway activation.

-

Principle: This method detects specific proteins in a cell lysate. Inhibition of the NF-κB pathway by a test compound will lead to a decrease in the phosphorylation of key signaling molecules upon stimulation (e.g., with LPS).

-

Protocol:

-

Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with the test compound for a specified time.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of p65 (p-p65) and IKKβ (p-IKKβ), as well as antibodies for the total proteins as loading controls.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins in treated versus untreated cells.

-

Signaling Pathway Visualizations

Soluble Epoxide Hydrolase (sEH) and Inflammation

Caption: Inhibition of sEH by a 2-(piperidin-4-yl)acetamide derivative.

Canonical NF-κB Signaling Pathway

Caption: Inhibition of the canonical NF-κB pathway.

MCH-R1 Signaling Pathway

Caption: Antagonism of the MCH-R1 signaling pathway.

Conclusion

The 2-(piperidin-4-yl)acetamide scaffold represents a privileged structure in modern drug discovery, capable of being tailored to interact with a wide array of biological targets. A systematic and rigorous approach to target identification and validation is paramount for the successful development of drug candidates derived from this core. This guide has outlined the key targets, quantitative measures of activity, and detailed experimental protocols necessary for researchers to effectively navigate this process. Early and thorough characterization of both on-target and off-target activities, particularly hERG liability, will ultimately increase the probability of clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Structural Analysis of 2-(Piperidin-4-yl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural analysis of 2-(piperidin-4-yl)acetamide derivatives, a scaffold of significant interest in medicinal chemistry. These compounds have shown diverse pharmacological activities, targeting a range of biological entities including melanin-concentrating hormone receptor 1 (MCH R1), the hERG potassium channel, T-type calcium channels, and soluble epoxide hydrolase. Understanding the intricate relationship between the three-dimensional structure of these derivatives and their biological function is paramount for the rational design of novel therapeutics with improved potency and safety profiles.

This guide provides a comprehensive overview of the structural features, conformational analysis, and structure-activity relationships (SAR) of 2-(piperidin-4-yl)acetamide derivatives. It includes a compilation of quantitative structural and biological data, detailed experimental methodologies for their synthesis and characterization, and visual representations of relevant signaling pathways and experimental workflows.

Core Structural Features and Conformational Analysis

The 2-(piperidin-4-yl)acetamide core consists of a piperidine ring substituted at the 4-position with an acetamide group. The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain. The substituents on the piperidine nitrogen and the acetamide nitrogen, as well as on the piperidine ring itself, significantly influence the overall conformation and, consequently, the biological activity of the molecule.

Computational studies and experimental data from X-ray crystallography have shown that the orientation of the acetamide side chain relative to the piperidine ring is a critical determinant of biological activity. The conformational flexibility of this side chain allows it to adopt different orientations to fit into the binding pockets of various biological targets. Furthermore, the nature and position of substituents on aromatic rings, often incorporated into these derivatives, play a crucial role in establishing key interactions with target proteins. For instance, in a crystal structure of 2-[4(E)-2,6-bis-(4-chloro-phenyl)-3-ethyl-piperidin-4-yl-idene]acetamide, the piperidine ring adopts a chair conformation, and the two chlorophenyl rings are oriented at a dihedral angle of 45.59 (14)°.[1]

Structure-Activity Relationship (SAR) and Biological Targets

The 2-(piperidin-4-yl)acetamide scaffold has been extensively explored to develop antagonists for the MCH R1, which is involved in the regulation of energy homeostasis and is a target for anti-obesity drugs.[2][3] SAR studies have revealed that hydrophobic properties on the van der Waals surface of the molecules are generally favorable for MCH R1 antagonistic activity, while the presence of polar or electronegative groups can be detrimental.[2][4] The volume, shape, and flexibility of the molecule are also important factors.[2][4]

A significant challenge in the development of these derivatives has been their off-target activity, particularly the blockade of the hERG potassium channel, which can lead to cardiotoxicity.[2][3] The structural features influencing hERG blocking activity often overlap with those for MCH R1 antagonism, such as the presence of flexible aromatic rings and overall hydrophobicity.[2][4] Therefore, a key aspect of the structural analysis of these compounds is to identify subtle structural modifications that can dissociate these two activities.

Furthermore, derivatives of this scaffold have been investigated as antihypertensive agents through the inhibition of T-type calcium channels.[5] Structure-activity relationship studies in this context have highlighted the importance of the position of the amide structure and the nature of substituents on a pendant benzene ring for potent and selective inhibition.[5] Additionally, 2-(piperidin-4-yl)acetamide derivatives have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation, demonstrating the versatility of this chemical scaffold.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from structural and biological studies of 2-(piperidin-4-yl)acetamide derivatives.

Table 1: Crystallographic Data for a Representative 2-(Piperidin-4-yl)acetamide Derivative

| Parameter | Value | Reference |

| Compound | 2-[4(E)-2,6-bis-(4-chloro-phenyl)-3-ethyl-piperidin-4-yl-idene]acetamide | [1][7] |

| Molecular Formula | C21H22Cl2N2O | [1][7] |

| Crystal System | Monoclinic | [1] |

| Space Group | P21/c | [1] |

| Piperidine Ring Conformation | Chair | [1][7] |

| Dihedral Angle between Chlorophenyl Rings | 45.59 (14)° | [1][7] |

Table 2: Physicochemical Descriptors and Biological Activities of 2-(Piperidin-4-yl)acetamide Derivatives

| Derivative Class | Key Physicochemical Descriptors | Biological Target | Activity Metric (Example) | Reference |

| MCH R1 Antagonists | High hydrophobicity, vdW volume, shape, flexibility | MCH R1 | pIC50 | [2][4] |

| hERG Blockers | Hydrophobicity, presence of flexible aromatic rings | hERG Channel | pIC50 | [2][4] |

| Antihypertensive Agents | Specific amide position, benzene ring substituents | T-type Ca2+ Channels | IC50 | [5] |

| sEH Inhibitors | Specific substitutions on piperidine and acetamide | Soluble Epoxide Hydrolase | IC50 | [6] |

Experimental Protocols

General Synthesis of 2-(Piperidin-4-yl)acetamide Derivatives

A common synthetic route to 2-(piperidin-4-yl)acetamide derivatives involves the coupling of a suitable piperidin-4-yl acetic acid derivative with a desired amine, or the reaction of a 2-(piperidin-4-yl)acetamide with an appropriate alkylating or acylating agent. The following is a generalized protocol:

Step 1: Synthesis of the Piperidin-4-yl Acetic Acid Intermediate This intermediate can be synthesized from commercially available starting materials, often involving the protection of the piperidine nitrogen, followed by chain extension at the 4-position and subsequent hydrolysis to the carboxylic acid.

Step 2: Amide Coupling Reaction

-

To a solution of the piperidin-4-yl acetic acid derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA, triethylamine).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 2-(piperidin-4-yl)acetamide derivative.

Step 3: N-Substitution of the Piperidine Ring

-

To a solution of the 2-(piperidin-4-yl)acetamide derivative in a suitable solvent, add a base (e.g., K2CO3, triethylamine).

-

Add the desired alkylating or acylating agent (e.g., an alkyl halide, acid chloride, or sulfonyl chloride).

-

Stir the reaction at an appropriate temperature until completion.

-

Work up and purify the product as described in Step 2.

Structural Characterization Methods

-

X-ray Crystallography: Single crystals of the synthesized compounds are grown, and diffraction data is collected to determine the precise three-dimensional structure, including bond lengths, bond angles, and torsion angles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized derivatives. Advanced NMR techniques, such as NOESY and ROESY, can provide information about the solution-state conformation and intermolecular interactions.

-

Computational Modeling: Molecular mechanics and quantum mechanics calculations are employed to explore the conformational landscape of the derivatives. Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate physicochemical properties with biological activity, often using descriptors related to hydrophobicity, electronics, and sterics.[2][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the structural analysis of 2-(piperidin-4-yl)acetamide derivatives.

Caption: MCH R1 Signaling Pathway and Antagonism by 2-(Piperidin-4-yl)acetamide Derivatives.

Caption: Mechanism of hERG Potassium Channel Blockade.

Caption: T-type Calcium Channel Blockade in Hypertension.

Caption: Soluble Epoxide Hydrolase (sEH) Inhibition Pathway.

References

- 1. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomics reveals soluble epoxide hydrolase as a therapeutic target for high-sucrose diet-mediated gut barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 2-(Piperidin-4-yl)acetamide Scaffold: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

The 2-(piperidin-4-yl)acetamide core is a versatile scaffold that has given rise to a diverse range of pharmacologically active compounds. While the parent molecule itself is not a prominent therapeutic agent, its derivatives have been extensively explored, leading to the development of potent modulators of various biological targets. This technical guide provides a comprehensive overview of the key therapeutic applications of 2-(piperidin-4-yl)acetamide derivatives, focusing on their mechanisms of action, quantitative data, and the experimental methodologies used in their evaluation.

Soluble Epoxide Hydrolase (sEH) Inhibition: A Novel Anti-Inflammatory Strategy

Derivatives of 2-(piperidin-4-yl)acetamide have emerged as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous anti-inflammatory lipid mediators.[1][2][3][4] By inhibiting sEH, these compounds stabilize and increase the levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, analgesic, and organ-protective properties.[1][5][6]

Mechanism of Action and Signaling Pathway

Soluble epoxide hydrolase metabolizes EETs into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[5] The inhibition of sEH preserves the beneficial effects of EETs. One of the key anti-inflammatory mechanisms of EETs is the inhibition of the NF-κB signaling pathway.[6] By preventing the degradation of IκBα, EETs block the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines and enzymes like iNOS and COX-2.[6]

Quantitative Data: sEH Inhibitory Potency

A series of benzohomoadamantane-based 2-(piperidin-4-yl)acetamides have been synthesized and evaluated for their inhibitory activity against human (HsEH) and murine (MsEH) sEH. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound | R Group on Piperidine Nitrogen | HsEH IC50 (nM) | MsEH IC50 (nM) |

| 6a | Acetyl | 14 | 19 |

| 6b | Isopropylsulfonyl | 2.5 | 3.5 |

| 6c | Isopropylsulfonyl (with F on benzohomoadamantane) | 1.8 | 3.3 |

| TPPU | (Reference Compound) | 1.3 | 2.9 |

| (Data sourced from Martín-López et al., Pharmaceuticals 2021)[1] |

Experimental Protocols

Synthesis of N-(9-Methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[3]annulen-7-yl)-2-(piperidin-4-yl)acetamide (5a) [7]

-

To a solution of tert-butyl 4-(2-((9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[3]annulen-7-yl)amino)-2-oxoethyl)piperidine-1-carboxylate (4a) (250 mg, 0.55 mmol) in dichloromethane (DCM) (4 mL), 4M HCl in 1,4-dioxane (0.5 mL) was added.

-

The reaction mixture was stirred at room temperature for 3 days.

-

The solvent was evaporated under vacuum.

-

The residue was dissolved in DCM (10 mL) and washed with 5N NaOH solution.

-

The organic phase was dried over anhydrous Na2SO4, filtered, and concentrated under vacuum to yield the final product.

-

The potency of the compounds as sEH inhibitors was determined using a sensitive fluorescent-based assay.

-

Baculovirus expressed recombinant human or mouse sEH was used as the enzyme source.

-

The enzyme (e.g., 1 nM final concentration) was incubated with various concentrations of the test compound in sodium phosphate buffer (0.1 M, pH 7.4, containing 0.1 mg/mL BSA) at 30°C for 5 minutes.

-

The enzymatic reaction was initiated by adding the substrate, cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC), at a final concentration of 5 µM.

-

The increase in fluorescence due to the hydrolysis of the substrate was monitored kinetically for 10 minutes at 30°C.

-

IC50 values were calculated from the resulting concentration-response curves.

µ-Opioid Receptor Agonism: Potent Analgesics

The 2-(piperidin-4-yl)acetamide scaffold is a key component of several potent synthetic opioids, most notably derivatives of fentanyl.[9][10] These compounds act as agonists at the µ-opioid receptor (MOR), which is the primary target for most clinically used opioid analgesics.[9][11]

Mechanism of Action and Signaling Pathway

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like a fentanyl analog initiates a cascade of intracellular events.[12][13][14] The receptor couples to inhibitory G-proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits.[14] The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.[14] The Gβγ subunit acts on ion channels, causing the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).[14][15] This combination leads to hyperpolarization of the neuronal membrane and reduced neurotransmitter release, ultimately dampening the transmission of pain signals.[15][16]

References

- 1. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]

- 3. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity [escholarship.org]

- 4. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 10. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics [mdpi.com]

- 11. painphysicianjournal.com [painphysicianjournal.com]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Video: Opioid Receptors: Overview [jove.com]

Piperidine-Based Compounds: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold.[3][4][5] This technical guide provides an in-depth review of recent research on piperidine-based compounds, focusing on their synthesis, diverse pharmacological activities, and therapeutic applications. We present a compilation of quantitative data, detailed experimental protocols for key reactions and assays, and visualizations of relevant biological pathways to serve as a comprehensive resource for professionals in the field.

Synthesis of Piperidine Derivatives

The construction of the piperidine ring is a fundamental aspect of organic synthesis, with various methods developed to access a wide range of substituted derivatives.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[6] This approach often employs transition metal catalysts.

Experimental Protocol: Heterogeneous Catalysis for Diastereoselective cis-Hydrogenation

A notable example is the diastereoselective cis-hydrogenation of multi-substituted pyridines using a ruthenium heterogeneous catalyst developed by the Beller group.[1][2]

-

Catalyst Preparation: A ruthenium-based heterogeneous catalyst is prepared (specific details of catalyst preparation are proprietary to the research group but generally involve impregnating a support material with a ruthenium salt followed by reduction).

-

Reaction Setup: A solution of the substituted pyridine derivative in a suitable solvent (e.g., water) is placed in a high-pressure autoclave.[2] The heterogeneous catalyst is added to the solution.

-

Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired level (e.g., 50 bar). The reaction mixture is stirred at a specific temperature (e.g., 80 °C) for a set duration (e.g., 16 hours).

-

Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the cis-piperidine derivative.

Reductive Amination